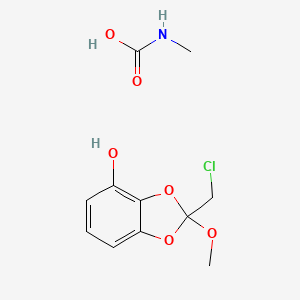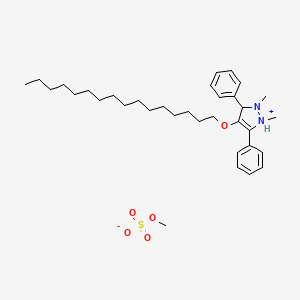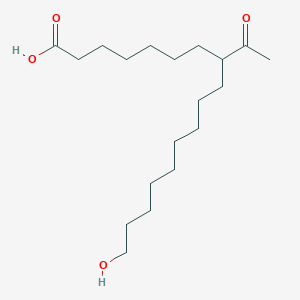
8-Acetyl-17-hydroxyheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-17-hydroxyheptadecanoic acid is a specialized fatty acid derivative It is characterized by the presence of an acetyl group at the 8th carbon and a hydroxyl group at the 17th carbon of the heptadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-17-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common approach is the selective acetylation of heptadecanoic acid followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired functional groups are introduced at the correct positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of batch reactors where the reactions are carefully monitored and controlled to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-Acetyl-17-hydroxyheptadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Acid chlorides or anhydrides can be used in the presence of a base to form esters.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
8-Acetyl-17-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Acetyl-17-hydroxyheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecanoic acid: Lacks the acetyl and hydroxyl groups, making it less reactive.
8-Acetylheptadecanoic acid: Similar but lacks the hydroxyl group at the 17th position.
17-Hydroxyheptadecanoic acid: Similar but lacks the acetyl group at the 8th position.
Uniqueness
8-Acetyl-17-hydroxyheptadecanoic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and biological processes compared to its simpler counterparts.
Propriétés
Numéro CAS |
60903-97-1 |
|---|---|
Formule moléculaire |
C19H36O4 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
8-acetyl-17-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H36O4/c1-17(21)18(14-10-6-7-11-15-19(22)23)13-9-5-3-2-4-8-12-16-20/h18,20H,2-16H2,1H3,(H,22,23) |
Clé InChI |
AERDHXBXASVGBL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCCCCCCCCO)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


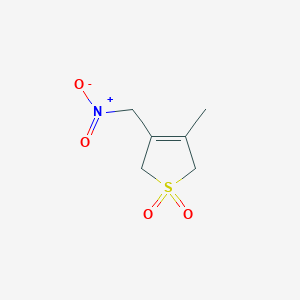
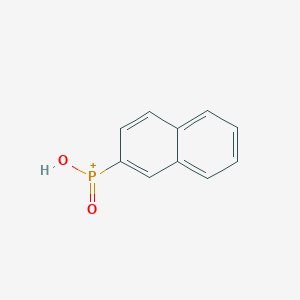
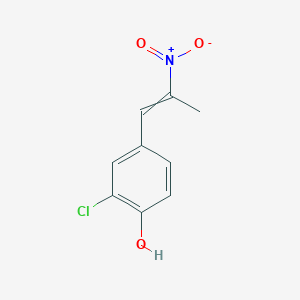
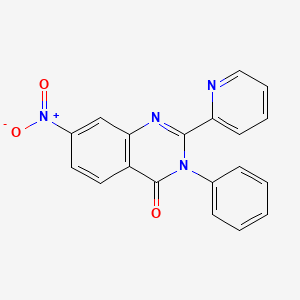
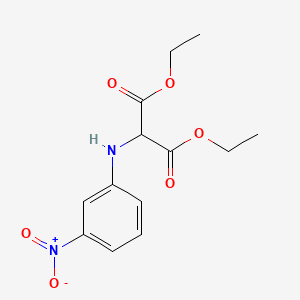
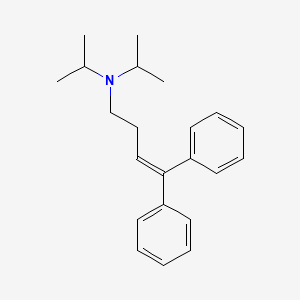
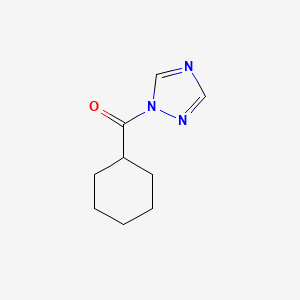
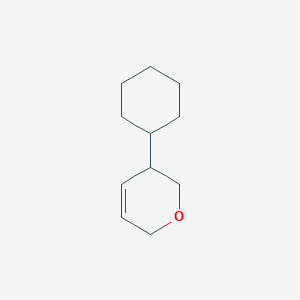
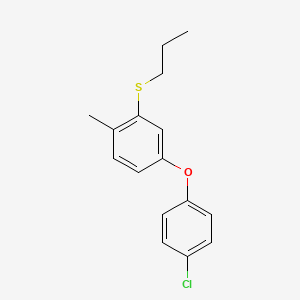

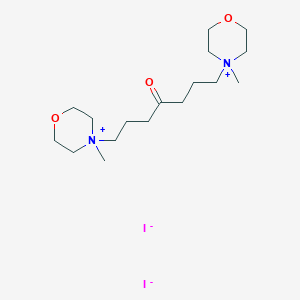
![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
